![molecular formula C15H14N2O2S B2412878 2-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole CAS No. 301313-27-9](/img/structure/B2412878.png)
2-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole
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Overview
Description
2-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole, also known as MNTEI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of indole and is synthesized through a multi-step process.
Scientific Research Applications
- Anticancer Properties : Thiophene-based molecules have demonstrated anticancer activity . Researchers explore their potential as novel chemotherapeutic agents.
- Anti-Inflammatory Effects : Certain thiophene derivatives exhibit anti-inflammatory properties . Investigating their mechanisms of action could lead to new anti-inflammatory drugs.
- Antimicrobial Activity : Thiophenes have been studied for their antimicrobial effects . The compound’s nitro and thiophene moieties may contribute to this activity.
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion is valuable in various applications.
Biological and Clinical Applications
The compound’s structure and functional groups suggest potential therapeutic uses:
- Voltage-Gated Sodium Channel Blockers : Compounds with similar thiophene frameworks, like articaine, act as voltage-gated sodium channel blockers and dental anesthetics .
DNA Thermal Denaturation Studies
While not directly related to applications, researchers have studied DNA thermal denaturation using similar compounds . Understanding their interactions with DNA provides valuable information.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties . The downstream effects would depend on the specific pathway that the compound interacts with.
Result of Action
Thiophene derivatives are known to have various therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound would depend on its interaction with its biological targets.
properties
IUPAC Name |
2-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-15(11-5-2-3-6-13(11)16-10)12(9-17(18)19)14-7-4-8-20-14/h2-8,12,16H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVDVBZCVBPDOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole |
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